1-(Bromomethyl)-3-ethenylbenzene
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Overview
Description
1-(Bromomethyl)-3-ethenylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethenylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethenylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired bromomethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-ethenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The ethenyl group can undergo electrophilic addition reactions with halogens like bromine or chlorine, forming dihalogenated products.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Addition: Bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) is used for addition reactions.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.
Addition Reactions: Dihalogenated compounds such as 1,2-dibromo-3-ethenylbenzene.
Scientific Research Applications
1-(Bromomethyl)-3-ethenylbenzene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may be involved in the synthesis of drug candidates with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-ethenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the ethenyl group can participate in electrophilic addition reactions. These interactions are facilitated by the electronic structure of the benzene ring, which stabilizes intermediates formed during reactions .
Comparison with Similar Compounds
1-(Chloromethyl)-3-ethenylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-4-ethenylbenzene: Positional isomer with the ethenyl group at the para position.
1-(Bromomethyl)-3-methylbenzene: Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness: 1-(Bromomethyl)-3-ethenylbenzene is unique due to the presence of both a reactive bromomethyl group and an ethenyl group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-(bromomethyl)-3-ethenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCJSNUJPWSKNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622039 |
Source
|
Record name | 1-(Bromomethyl)-3-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91041-76-8 |
Source
|
Record name | 1-(Bromomethyl)-3-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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